Cas no 184345-32-2 (2,2'-Bipyridine, 3-iodo-)

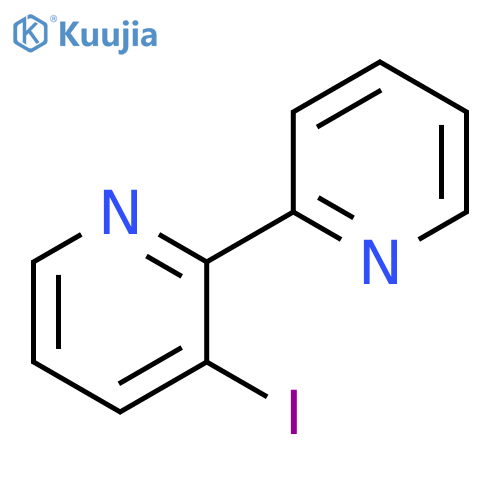

2,2'-Bipyridine, 3-iodo- structure

商品名:2,2'-Bipyridine, 3-iodo-

CAS番号:184345-32-2

MF:C10H7IN2

メガワット:282.080454111099

CID:5307510

2,2'-Bipyridine, 3-iodo- 化学的及び物理的性質

名前と識別子

-

- 2,2'-Bipyridine, 3-iodo-

- 3-Iodo-2,2'-bipyridine

-

- インチ: 1S/C10H7IN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H

- InChIKey: UZGKNZVDORMLMN-UHFFFAOYSA-N

- ほほえんだ: C1(C2=NC=CC=C2)=NC=CC=C1I

2,2'-Bipyridine, 3-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1219660-1g |

3-Iodo-2,2'-bipyridine |

184345-32-2 | 97% | 1g |

$214.0 | 2025-02-25 |

2,2'-Bipyridine, 3-iodo- 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

184345-32-2 (2,2'-Bipyridine, 3-iodo-) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:184345-32-2)2,2'-Bipyridine, 3-iodo-

清らかである:99%

はかる:1g

価格 ($):193.0